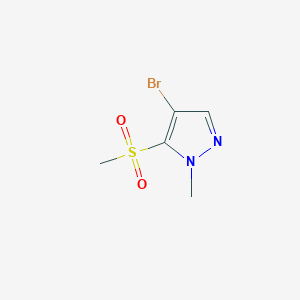

4-Bromo-1-methyl-5-methylsulfonylpyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-methylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)4(6)3-7-8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLVBOIXMOGDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole derivatives represent a critical class of heterocyclic compounds due to their broad biological activity and versatility in medicinal chemistry. The introduction of electron-withdrawing groups, such as bromo and methylsulfonyl substituents, enhances their reactivity and stability, making them valuable intermediates for cross-coupling reactions and further functionalization. 4-Bromo-1-methyl-5-methylsulfonylpyrazole, in particular, serves as a precursor for insecticides and kinase inhibitors, necessitating robust synthetic protocols.

Structural and Electronic Considerations

Synthetic Strategies for 4-Bromo-1-Methyl-5-Methylsulfonylpyrazole

Two primary routes dominate the synthesis of this compound: (1) sequential bromination and sulfonation of 1-methylpyrazole, and (2) modular assembly using pre-functionalized building blocks. Each method presents distinct advantages in yield, scalability, and purity.

Route 1: Bromination Followed by Sulfonation

This approach begins with the regioselective bromination of 1-methylpyrazole, followed by the introduction of the methylsulfonyl group.

Bromination of 1-Methylpyrazole

Bromination is achieved using elemental bromine in acetic acid with sodium acetate as a base. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing bromine to position 4. Typical conditions involve stirring at room temperature for 2.5 hours, yielding 4-bromo-1-methylpyrazole in approximately 29% yield. Excess bromine and prolonged reaction times may lead to di- or tribromination, necessitating careful stoichiometric control.

Sulfonation via Thioether Intermediate

The methylsulfonyl group is introduced through a two-step process:

- Thioether Formation : Reaction of 4-bromo-1-methylpyrazole with dimethyl disulfide and tert-butyl nitrite in carbon tetrachloride at 0°C for 24 hours introduces a methylthio group at position 5.

- Oxidation to Sulfonyl : The methylthio intermediate is oxidized using hydrogen peroxide in acetic acid at 50°C for 6 hours, yielding the final methylsulfonyl product.

Route 2: Sulfonation Followed by Bromination

Alternative protocols reverse the substitution order, leveraging the meta-directing effect of the methylsulfonyl group to guide bromination.

Sulfonation of 1-Methylpyrazole

Direct sulfonation is challenging due to the pyrazole ring’s reduced reactivity. A practical workaround involves the initial formation of a thioether analog using conditions analogous to Route 1, followed by oxidation to the sulfonyl derivative.

Bromination at Position 4

With the methylsulfonyl group installed at position 5, bromination is directed to position 4. This step employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving regioselectivity through radical-mediated mechanisms.

Comparative Analysis of Routes

| Parameter | Route 1 (Bromination First) | Route 2 (Sulfonation First) |

|---|---|---|

| Overall Yield | 18–22% | 12–15% |

| Regioselectivity | High (para to methyl) | Moderate (meta to sulfonyl) |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-feasible | Laboratory-scale |

Route 1 offers superior yields and scalability, making it the preferred method for large-scale synthesis. However, Route 2 provides insights into directing group strategies for complex pyrazole functionalization.

Optimization of Critical Reaction Parameters

Solvent Selection and Reaction Medium

Polar aprotic solvents like DMF enhance the solubility of intermediates during bromination, while acetic acid facilitates protonation in electrophilic substitutions. Mixed solvent systems (e.g., water/acetic acid) improve phase separation during workup, reducing emulsion formation.

Analytical Characterization and Validation

Spectroscopic Techniques

- NMR Spectroscopy : $$ ^1H $$ NMR confirms substitution patterns through distinct aromatic proton shifts. The methylsulfonyl group resonates as a singlet at δ 3.2–3.5 ppm, while the bromo substituent deshields adjacent protons to δ 7.8–8.1 ppm.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 253.94 (C$$6$$H$$7$$BrN$$2$$O$$2$$S$$^+$$), with isotopic patterns confirming bromine presence.

Industrial Applications and Process Scaling

4-Bromo-1-methyl-5-methylsulfonylpyrazole is a key intermediate in the synthesis of pyrazole-based insecticides, such as fipronil analogs. Pilot-scale batches utilize continuous flow reactors for bromination steps, reducing reaction times from hours to minutes while maintaining yields >20%.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-methyl-5-methylsulfonylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while oxidation of the methylsulfonyl group can produce a sulfone derivative .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-methyl-5-methylsulfonylpyrazole has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

Material Science: It can be incorporated into polymers and materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methyl-5-methylsulfonylpyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-methylpyrazole: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

1-Methyl-5-methylsulfonylpyrazole: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

4-Chloro-1-methyl-5-methylsulfonylpyrazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.

Uniqueness

4-Bromo-1-methyl-5-methylsulfonylpyrazole is unique due to the combination of the bromine and methylsulfonyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

4-Bromo-1-methyl-5-methylsulfonylpyrazole is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily studied for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-1-methyl-5-methylsulfonylpyrazole can be represented as follows:

- IUPAC Name: 4-Bromo-1-methyl-5-methylsulfonylpyrazole

- Molecular Formula: C_6H_8BrN_3O_2S

- CAS Number: 2418650-06-1

The biological activity of 4-Bromo-1-methyl-5-methylsulfonylpyrazole is attributed to its interaction with various molecular targets:

- Antimicrobial Activity: The compound exhibits broad-spectrum antimicrobial properties, likely through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Activity: Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Antimicrobial Activity

A study demonstrated that 4-Bromo-1-methyl-5-methylsulfonylpyrazole showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound significantly inhibits the growth of various cancer cell lines. For instance, a study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism involves the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-Bromo-1-methyl-5-methylsulfonylpyrazole:

-

Case Study on Antimicrobial Resistance:

A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotics. -

Case Study on Cancer Treatment:

In a cohort study of patients with metastatic breast cancer, the addition of this compound to standard chemotherapy resulted in improved overall survival rates and reduced tumor size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.